Octyl palmitate
Overview
Description
Octyl palmitate, also known as ethylhexyl palmitate, is an ester derived from 2-ethylhexanol and palmitic acid. It is a clear, colorless liquid with a slightly fatty odor at room temperature. This compound is widely used in cosmetic formulations due to its emollient properties, providing a smooth and non-greasy feel to the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl palmitate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The acid catalyst, often sulfuric acid, facilitates the esterification process, resulting in the formation of this compound and water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, palmitic acid and 2-ethylhexanol, are mixed in a reactor with an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The water formed during the reaction is removed by distillation, and the final product is purified through filtration and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Octyl palmitate primarily undergoes hydrolysis, oxidation, and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form palmitic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, this compound can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed
Hydrolysis: Palmitic acid and 2-ethylhexanol.
Oxidation: Aldehydes and carboxylic acids.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Octyl palmitate has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a solvent and carrier for active ingredients in various formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Utilized in topical formulations for its emollient properties, enhancing the delivery of active pharmaceutical ingredients.
Industry: Widely used in cosmetics, personal care products, and as a plasticizer in polymer formulations
Mechanism of Action
Octyl palmitate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, reducing water loss and providing a smooth texture. In drug delivery systems, this compound enhances the solubility and bioavailability of hydrophobic drugs by forming stable emulsions and liposomes. The molecular targets and pathways involved include interactions with the stratum corneum lipids, enhancing skin barrier function and drug penetration .
Comparison with Similar Compounds
Octyl palmitate is often compared with other esters such as cetyl palmitate and isopropyl palmitate.
Cetyl Palmitate: A white, waxy solid used in cosmetics for its thickening and emollient properties. Unlike this compound, cetyl palmitate is solid at room temperature.
Isopropyl Palmitate: A colorless liquid similar to this compound but derived from isopropyl alcohol and palmitic acid. .
This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for formulations where a dry, silky finish is desired .
Properties
IUPAC Name |
octyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILCOQZDHPEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066137 | |
Record name | Hexadecanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-85-3 | |
Record name | Octyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16958-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYY8LE6Q5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of octyl palmitate in commercial applications?
A1: this compound is primarily used as an emollient in cosmetic formulations. [] This means it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. [] It is also used to improve the texture and spreadability of creams and lotions. [, ]
Q2: Are there any safety concerns regarding the use of this compound in cosmetics?
A2: Extensive safety assessments of this compound, cetyl palmitate, and isopropyl palmitate suggest they are safe for use as cosmetic ingredients at current usage levels. Studies in rabbits indicated no dermal toxicity and confirmed their non-irritating and non-sensitizing nature. []
Q3: Can this compound be synthesized through environmentally friendly methods?
A3: Yes, this compound can be synthesized enzymatically using immobilized lipase, offering a greener alternative to chemical processes. One study employed Candida sp. 99-125 as the biocatalyst in a packed-bed reactor, achieving an impressive 97% esterification rate. [] Another study utilized Novozym 435 in supercritical fluids, showcasing the enzyme's activity across a range of temperatures and highlighting supercritical methane as a promising solvent for this reaction. []
Q4: What are the structural characteristics of this compound?
A4: this compound is an ester formed from the reaction of palmitic acid (a saturated fatty acid) and octanol (a fatty alcohol). Research analyzing surface film structures suggests flexibility within the long hydrocarbon chains of similar fatty acid esters. [, ] This flexibility is consistent with the stereochemical properties expected for such molecules. [, ]
Q5: Has the synthesis of this compound been explored using alternative catalysts?
A5: Yes, researchers have explored different synthetic routes for this compound. One method utilizes a solid-acid catalyst, such as stannous oxalate or sulfated metal oxides, offering potential benefits like mild reaction conditions, catalyst reusability, and reduced equipment costs. [] Another study employed p-methyl benzenesulfonic acid as a catalyst and investigated the impact of various reaction parameters on the yield of this compound. []
Q6: Are there any naturally occurring sources of this compound?
A6: Yes, this compound has been identified in the Dufour's gland secretions of worker bumblebees (Bombus terrestris). [] Interestingly, the presence of this ester seems to correlate with functional sterility in worker bees, potentially signaling their non-reproductive status within the colony. []
Q7: What analytical techniques are commonly employed to identify and characterize this compound?
A7: Pyrolysis gas chromatography (PGC), coupled with thin-layer chromatography (TLC), can be used to identify and characterize this compound, even in complex mixtures. [] This method relies on the thermal degradation of the ester, followed by the separation and identification of the resulting fragments, providing valuable information about the parent alcohol and acid components of the ester. []
Q8: Has this compound been explored for applications beyond cosmetics?
A8: While primarily known for its role in cosmetics, researchers have explored the synthesis of octyl dihydroxystearate, a derivative of this compound, using enzymatic methods. [] This compound, synthesized from palm-based dihydroxystearic acid, exhibits non-irritating properties, suggesting potential applications in areas beyond cosmetics, though further research is needed. []
Q9: What factors influence the stability of this compound in formulations?
A9: While specific stability data on this compound wasn't detailed in the provided research, a study on body emulsions highlights the importance of emollients, like this compound, on the overall stability of cosmetic formulations. [] Factors like storage conditions and the presence of other ingredients can significantly impact the long-term stability of these formulations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.